molecular formula C15H11BrFN3O4S2 B2840158 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 1021105-16-7

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2840158
CAS No.: 1021105-16-7
M. Wt: 460.29
InChI Key: NBENSMMQAVBTED-UHFFFAOYSA-N
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Description

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C15H11BrFN3O4S2 and its molecular weight is 460.29. The purity is usually 95%.
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Scientific Research Applications

Alzheimer’s Disease Research

A study focused on synthesizing new derivatives of 1,3,4-oxadiazole, similar to the chemical , for potential use in Alzheimer’s disease treatment. These derivatives were evaluated as drug candidates due to their enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme in Alzheimer’s disease (Rehman et al., 2018).

Fuel Cell Technology

Research in the field of fuel cell technology explored copolymerization involving 1,3,4-oxadiazole polymers for use in proton exchange membranes. These membranes demonstrated excellent thermal stability and lower methanol diffusion coefficients, making them suitable for medium-high temperature fuel cell operation (Xu et al., 2013).

Antibacterial Applications

A study on sulfone derivatives containing 1,3,4-oxadiazole moieties revealed good antibacterial activities against rice bacterial leaf blight. These compounds also enhanced plant resistance against bacterial leaf blight by stimulating increases in certain plant enzyme activities (Shi et al., 2015).

Corrosion Inhibition

Research into the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid was conducted. These derivatives were found to be effective in forming a protective layer on the steel surface, indicating their potential as corrosion inhibitors (Ammal et al., 2018).

Anticancer Research

Synthesis and evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, structurally related to the compound , were carried out to assess their potential as anticancer agents. These derivatives showed promising results in inhibiting certain cancer cell lines (Nafeesa et al., 2017).

Memory Device Applications

A study on triphenylamine-based aromatic polymers derived from 1,3,4-oxadiazole for memory device applications was conducted. These polymers demonstrated different retention times and memory behaviors, indicating their potential use in memory devices (Chen et al., 2013).

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN3O4S2/c16-12-6-5-11(25-12)14-19-20-15(24-14)18-13(21)7-8-26(22,23)10-3-1-9(17)2-4-10/h1-6H,7-8H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBENSMMQAVBTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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